An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Chloro-4-phenylacridine
An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Chloro-4-phenylacridine
Executive Summary: This document provides a comprehensive technical overview of 9-chloro-4-phenylacridine, a substituted heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the acridine scaffold, this molecule serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of a chloro group at the 9-position provides a reactive handle for nucleophilic substitution, while the phenyl group at the 4-position modulates the molecule's steric and electronic properties. This guide delves into the synthesis, purification, physicochemical characteristics, and spectroscopic analysis of 9-chloro-4-phenylacridine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to the Acridine Scaffold
The Privileged Acridine Nucleus
The acridine tricycle is a "privileged" pharmacophore in medicinal chemistry, renowned for its diverse biological activities.[1] The planarity of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that underpins the anticancer properties of many of its derivatives.[1][2] Acridine-based compounds have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] Their inherent fluorescence also makes them valuable as probes and imaging agents in biological systems.[6]
Rationale for 9-Chloro and 4-Phenyl Substitution
The functionalization of the acridine core is a key strategy for tuning its biological activity and physicochemical properties.
-
9-Chloro Substituent: The chlorine atom at the 9-position is exceptionally labile and serves as an excellent leaving group. This position is highly susceptible to nucleophilic attack, making 9-chloroacridine a pivotal intermediate for the synthesis of a vast library of 9-substituted acridine derivatives, such as 9-aminoacridines and 9-phenoxyacridines.[3][5][7] This reactivity is the cornerstone of its utility in synthetic chemistry.
-
4-Phenyl Substituent: The introduction of a phenyl group at the 4-position introduces significant steric bulk, which can influence how the molecule interacts with biological targets like DNA or enzymes. Electronically, the phenyl ring can affect the overall electron density and aromaticity of the acridine system, thereby modulating its reactivity, basicity, and photophysical properties.
Synthesis and Purification
Synthetic Strategy Overview
The synthesis of 9-chloro-4-phenylacridine is a multi-step process that typically involves the initial construction of the acridine core, followed by chlorination and introduction of the phenyl group. A representative pathway involves the synthesis of the key intermediate, 9-chloroacridine, from N-phenylanthranilic acid. The introduction of the 4-phenyl group can be envisioned either by starting with a phenyl-substituted precursor or through a subsequent cross-coupling reaction.
Caption: General synthetic workflow for acridine derivatives.
Experimental Protocol: Synthesis of 9-Chloroacridine Intermediate
The synthesis of the 9-chloroacridine intermediate is most commonly achieved through the cyclization of N-phenylanthranilic acid to acridone, followed by chlorination.[8][9]
Step 1: Synthesis of Acridone from N-Phenylanthranilic Acid
-
Place N-phenylanthranilic acid in a flask.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture gently to initiate the intramolecular cyclization. The reaction is exothermic.
-
After the reaction subsides, cool the mixture and pour it onto ice to precipitate the acridone.
-
Filter the solid, wash with water until neutral, and dry.
Causality: Sulfuric acid acts as both a solvent and a dehydrating agent, promoting the electrophilic aromatic substitution that closes the central ring to form the tricyclic acridone structure.
Step 2: Chlorination of Acridone to 9-Chloroacridine
-
In a round-bottomed flask fitted with a reflux condenser, mix the dried acridone with an excess of phosphorus oxychloride (POCl₃).[9][10]
-
Slowly heat the mixture to 85–90°C. A vigorous reaction will occur.[8][9]
-
Once the initial reaction subsides, continue heating at a higher temperature (e.g., 135-140°C) for approximately 2 hours to ensure complete conversion.[8]
-
Work-up: Carefully remove the excess POCl₃ by distillation under reduced pressure. Cool the residue and pour it into a stirred mixture of ice and concentrated ammonia solution to neutralize the acidic byproducts and precipitate the crude 9-chloroacridine.[8]
-
The crude product can be extracted with an organic solvent like chloroform.
Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It converts the keto group of acridone into the 9-chloro substituent, transforming the lactam into a reactive chloro-heterocycle. The use of freshly distilled POCl₃ is recommended for optimal yield.[9]
Introduction of the 4-Phenyl Group
There is limited direct literature on the synthesis of 9-chloro-4-phenylacridine specifically. However, a plausible approach would involve a Suzuki or similar palladium-catalyzed cross-coupling reaction on a pre-functionalized acridine core. This would require the synthesis of a 4-halo-9-chloroacridine intermediate. An alternative is to start with a suitably substituted diphenylamine in a Bernthsen acridine synthesis.[11][12]
Representative Protocol (Hypothetical Suzuki Coupling):
-
Synthesize a 4-bromo-9-chloroacridine intermediate.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromo-9-chloroacridine, phenylboronic acid (1.1 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄).[13]
-
Add a suitable solvent (e.g., toluene or DMF) and a base (e.g., aqueous Na₂CO₃ solution).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the final product using column chromatography.
Physical and Physicochemical Properties
| Property | 9-Chloro-4-phenylacridine (Predicted/Inferred) | 9-Chloroacridine (Experimental) | 9-Phenylacridine (Experimental) |
| Molecular Formula | C₁₉H₁₂ClN | C₁₃H₈ClN[14] | C₁₉H₁₃N[15] |
| Molecular Weight | 289.76 g/mol | 213.66 g/mol [14][16] | 255.32 g/mol [17] |
| Appearance | Yellow to brown solid/crystalline powder | Yellow powder[18] | Light yellow to dark green crystalline powder[15][19] |
| Melting Point | Not available | 116-120 °C[20][21] | 184 °C[22][23] |
| Solubility | Soluble in chloroform, DCM, DMF, DMSO; Insoluble in water | Soluble in organic solvents | Soluble in organic solvents |
| pKa (of conjugate acid) | ~5.0 - 5.5 | Not available | 5.45 ± 0.10 (Predicted)[15] |
Solubility Profile: Like most acridines, 9-chloro-4-phenylacridine is expected to be a lipophilic molecule with good solubility in chlorinated solvents (dichloromethane, chloroform), polar aprotic solvents (DMF, DMSO), and limited solubility in alcohols. It is predicted to be practically insoluble in water.
Acidity/Basicity (pKa): The acridine nitrogen atom is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system.[7] The predicted pKa of the conjugate acid of 9-phenylacridine is around 5.45.[15] This means that in aqueous solutions with a pH below ~5.5, the molecule will exist predominantly in its protonated, cationic form. This property is critical for its interaction with biological systems and can be exploited for purification or formulation purposes.
Chemical Properties and Reactivity
The reactivity of 9-chloro-4-phenylacridine is dominated by two key features: the lability of the 9-chloro group and the basicity of the ring nitrogen.
-
Nucleophilic Substitution at C9: The C9 position is electron-deficient and the chlorine atom is an excellent leaving group. This site is highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[7] This reaction is the primary method for synthesizing diverse libraries of acridine derivatives for drug discovery.[3][5] For example, reaction with an aniline derivative would yield a 9-anilinoacridine, a class of compounds with known anti-inflammatory and anticancer activities.[5]
-
Basicity and N-Protonation: The nitrogen atom can be protonated by acids to form acridinium salts.[7] This increases the water solubility of the compound and can enhance its interaction with negatively charged biological molecules like DNA.
-
Aromatic Ring Reactivity: The fused benzene rings can undergo electrophilic substitution, though typically under harsher conditions than benzene itself. The positions of substitution are influenced by the directing effects of the entire heterocyclic system.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized 9-chloro-4-phenylacridine requires a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of 9-chloro-4-phenylacridine.
Mass Spectrometry (MS)
-
Methodology: A sample is analyzed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expected Results: The primary goal is to identify the molecular ion peak [M]⁺. For C₁₉H₁₂ClN, the monoisotopic mass is 289.0631. High-resolution MS can confirm this mass to within a few parts per million. A characteristic isotopic pattern will be observed due to the presence of chlorine: a peak for the ³⁵Cl isotope ([M]⁺) and a peak for the ³⁷Cl isotope ([M+2]⁺) with an intensity ratio of approximately 3:1.
Infrared (IR) Spectroscopy
-
Methodology: A solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
Wavenumber (cm⁻¹) Vibration Type Significance 3050-3100 Aromatic C-H stretch Confirms presence of aromatic rings 1620-1650 C=N stretch Characteristic of the acridine imine bond[11] 1450-1580 Aromatic C=C stretch Confirms the aromatic skeleton ~1100 C-Cl stretch Indicates the presence of the chloro group | 740-780 | C-H out-of-plane bend | Suggests substitution pattern on aromatic rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in a high-field NMR spectrometer.
-
¹H NMR Analysis (Predicted): The proton spectrum will be complex and located entirely in the aromatic region (~7.0-8.5 ppm). The protons on the acridine core will appear as a series of doublets and triplets (or more complex multiplets). The protons of the 4-phenyl group will also appear in this region, potentially overlapping with the acridine signals. The integration of the signals should correspond to a total of 12 protons.
-
¹³C NMR Analysis (Predicted): The carbon spectrum will show 19 distinct signals (assuming free rotation of the phenyl group). The carbon atom at C9, attached to the chlorine, will be significantly downfield. Other quaternary carbons will also be present. The chemical shifts will provide a complete map of the carbon skeleton.
UV-Visible Spectroscopy
-
Methodology: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) is analyzed using a UV-Vis spectrophotometer.
-
Expected Results: Acridines have extended π-conjugated systems and exhibit strong absorption in the UV and visible regions. Multiple absorption bands are expected between 250-450 nm, corresponding to π-π* transitions. The exact λmax values will be influenced by the phenyl substituent and the solvent polarity.
Applications and Future Directions
9-Chloro-4-phenylacridine is not an end-product but a versatile intermediate for creating novel molecules with tailored functions.
-
Drug Discovery: Its primary application is as a scaffold in medicinal chemistry. By reacting it with various amines, alcohols, or other nucleophiles, researchers can generate libraries of new compounds for screening as potential anticancer, antimicrobial, or anti-inflammatory drugs.[2][5][6] The 4-phenyl group provides a unique steric and electronic profile that can be explored to optimize binding to biological targets.
-
Materials Science: The fluorescent nature of the acridine core means that derivatives of 9-chloro-4-phenylacridine could be developed as fluorescent probes for detecting ions or biomolecules, or as components in organic light-emitting diodes (OLEDs).[6]
-
Future Research: Further research is warranted to fully characterize the photophysical properties of this specific molecule. Additionally, exploring its utility in palladium-catalyzed cross-coupling reactions to add further substituents could open new avenues for creating highly complex and functionalized acridine systems.
Sources
- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kronika.ac [kronika.ac]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Buy 9-Phenylacridine | 602-56-2 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 9-Phenylacridine | 602-56-2 [chemicalbook.com]
- 16. 9-chloro-acridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. 9-Phenylacridine | 602-56-2 [sigmaaldrich.com]
- 18. rsc.org [rsc.org]
- 19. chemimpex.com [chemimpex.com]
- 20. 9-Chloroacridine 97 1207-69-8 [sigmaaldrich.com]
- 21. chemsynthesis.com [chemsynthesis.com]
- 22. lookchem.com [lookchem.com]
- 23. 9-Phenylacridine CAS 602-56-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
